N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling under specific conditions. Common reagents used in the synthesis may include chlorobenzyl chloride, phenylpiperazine, and pyridine sulfonamide derivatives. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonamide group to amines.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as pH, temperature, and solvent choice are critical for achieving the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can lead to various substituted derivatives with potential biological activity.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential use as a drug candidate for treating bacterial infections or other diseases.
Industry: Applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide would depend on its specific biological target. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication. The compound may also interact with other molecular targets and pathways, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide may include other sulfonamide derivatives with different substituents on the aromatic rings or piperazine moiety. Examples include:
- N-(4-methylbenzyl)-N-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide
- N-(4-chlorobenzyl)-N-(2-oxo-2-(4-methylpiperazin-1-yl)ethyl)pyridine-3-sulfonamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which may confer distinct biological activity and chemical reactivity compared to other sulfonamide derivatives.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN4O3S/c25-21-10-8-20(9-11-21)18-29(33(31,32)23-7-4-12-26-17-23)19-24(30)28-15-13-27(14-16-28)22-5-2-1-3-6-22/h1-12,17H,13-16,18-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVBCGWCGBGQEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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